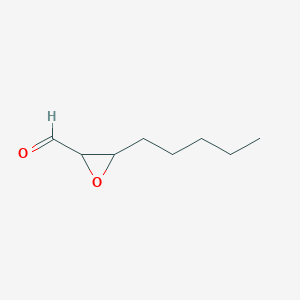

3-Pentyloxirane-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Epoxyoctanal is an organic compound with the molecular formula C8H14O2. It is a member of the epoxyalkanal family, characterized by the presence of an epoxide ring and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Epoxyoctanal can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate using baker’s yeast, which yields ethyl 3-chloro-2-hydroxyoctanoate. This intermediate is then converted to 2,3-Epoxyoctanal through a series of steps, including dehydrochlorination and oxidation .

Industrial Production Methods

In industrial settings, the production of 2,3-Epoxyoctanal often involves the use of chlorohydrin intermediates. For example, the chlorohydrin of 2-butene can be converted to 2,3-epoxybutane, which can then be further processed to obtain 2,3-Epoxyoctanal .

Chemical Reactions Analysis

Types of Reactions

2,3-Epoxyoctanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The epoxide ring can be reduced to form diols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Substituted alcohols and ethers.

Scientific Research Applications

2,3-Epoxyoctanal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of epoxy resins and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Epoxyoctanal involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

2,3-Epoxybutane: Similar in structure but with a shorter carbon chain.

3,7-Dimethyl-2,3-epoxyoctanal: Contains additional methyl groups, leading to different reactivity and applications.

Uniqueness

2,3-Epoxyoctanal is unique due to its specific combination of an epoxide ring and an aldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial processes .

Biological Activity

3-Pentyloxirane-2-carbaldehyde, a compound with potential biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound is characterized by its unique oxirane (epoxide) structure, which contributes to its reactivity and biological activity. The molecular formula is C₇H₁₂O₂, indicating the presence of an aldehyde functional group and an epoxide ring. The specific stereochemistry of this compound can influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. For instance, one method includes the epoxidation of a corresponding alkene followed by oxidation to form the aldehyde group. Detailed methodologies can be found in various synthetic organic chemistry studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various bacterial strains showed that this compound inhibited bacterial growth significantly compared to control groups. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 50 µg/mL across different strains.

- Anticancer Studies : In research involving human cancer cell lines (e.g., HeLa, MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported between 30 to 60 µM. Flow cytometry analyses revealed increased levels of annexin V-positive cells, indicating enhanced apoptosis .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC: 20-50 µg/mL | |

| Anticancer (HeLa Cells) | IC50: 30-60 µM | |

| Apoptosis Induction | Increased annexin V+ |

Properties

CAS No. |

42134-50-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-pentyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3 |

InChI Key |

YWFUECKBUFORTA-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@@H](O1)C=O |

Canonical SMILES |

CCCCCC1C(O1)C=O |

density |

0.936-0.946 (20°) |

physical_description |

Colourless to pale yellow liquid; fatty aroma with citrus notes |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.